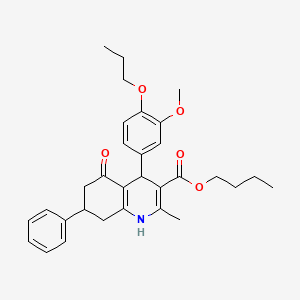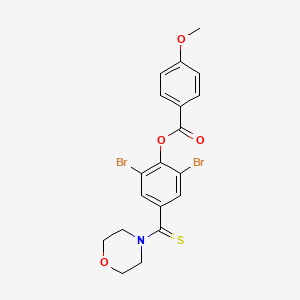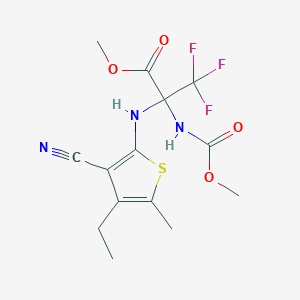![molecular formula C15H13FN2O2 B11655256 N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide](/img/structure/B11655256.png)
N'-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドは、シッフ塩基ヒドラゾン化合物です。シッフ塩基は、C=N結合の存在によって特徴付けられ、ヒドラゾンは、窒素がヒドラジン基の一部であるシッフ塩基のサブクラスです。
準備方法
合成経路と反応条件
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドの合成は、通常、2-フルオロベンズアルデヒドと2-メトキシ安息香酸ヒドラジドの縮合反応を伴います。反応は通常、エタノール溶媒中で還流条件下で行われます。反応混合物は、シッフ塩基ヒドラゾンの形成を促進するために加熱され、生成物はその後、濾過と再結晶によって単離されます。
工業的生産方法
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドの具体的な工業的生産方法は、十分に文書化されていませんが、一般的なアプローチは、実験室合成のスケールアップを伴うでしょう。これには、より高い収率と純度を実現するための反応条件の最適化と、効率を高め、生産コストを削減するための連続フロープロセスの実装が含まれます。
化学反応の分析
反応の種類
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、C=N結合をC-N結合に変換することができます。
置換: フェニル環上のフッ素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、塩基性条件下で置換反応に使用することができます。
形成される主要な生成物
酸化: 酸化物またはヒドロキシル誘導体の形成。
還元: アミンまたはヒドラジンの形成。
置換: さまざまな官能基を持つ置換誘導体の形成。
科学研究アプリケーション
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドは、いくつかの科学研究アプリケーションを持っています。
化学: 配位化学において、潜在的な触媒特性を持つ金属錯体を形成するためのリガンドとして使用されます。
生物学: 抗菌および抗真菌活性について調査されています。
医学: 酵素阻害剤としての潜在性と薬理学的特性について探求されています。
科学的研究の応用
N’-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal activities.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological properties.
作用機序
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物は、金属イオンと安定な錯体を形成することができ、これにより、活性部位をブロックしたり、酵素のコンフォメーションを変更したりすることによって、酵素活性を阻害することができます。さらに、フッ素原子の存在は、特定の標的に対する化合物の結合親和性と特異性を高めることができます。
類似の化合物との比較
類似の化合物
- N’-[(E)-(4-フルオロフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- N’-[(E)-(2,5-ジメトキシフェニル)メチリデン]ビフェニル-4-カルボヒドラジド
- (E)-(4-フルオロフェニルイミノ)メチル)ナフタレン-2-オール
独自性
(E)-2-フルオロベンジルIDEN-2-メトキシ安息香酸ヒドラジドは、フッ素原子とメトキシ基の両方の存在によって独特です。これらの官能基は、化合物の化学反応性と生物活性を大きく影響を与える可能性があります。これらの官能基の組み合わせは、化合物の安定性、結合親和性、特定の分子標的に対する特異性を高める可能性があり、さまざまなアプリケーションにとって貴重な化合物となっています。
類似化合物との比較
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N’-[(E)-(2-fluorophenyl)methylidene]-2-methoxybenzohydrazide is unique due to the presence of both a fluorine atom and a methoxy group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups can enhance the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C15H13FN2O2 |
|---|---|
分子量 |
272.27 g/mol |
IUPAC名 |
N-[(E)-(2-fluorophenyl)methylideneamino]-2-methoxybenzamide |
InChI |
InChI=1S/C15H13FN2O2/c1-20-14-9-5-3-7-12(14)15(19)18-17-10-11-6-2-4-8-13(11)16/h2-10H,1H3,(H,18,19)/b17-10+ |
InChIキー |
YNZLTLJJKVZYSR-LICLKQGHSA-N |
異性体SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2F |
正規SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11655174.png)
![(5E)-1-(4-chlorophenyl)-5-[(5-nitrofuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11655180.png)
![Methyl 2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-2-acetamido-3,3,3-trifluoropropanoate](/img/structure/B11655182.png)
![ethyl 2-({[2-(4-bromophenyl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11655194.png)
![(6Z)-6-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11655195.png)
![3-[(Z)-(3-Isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11655197.png)

![2-bromo-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B11655205.png)
![3-[2-Hydroxy-3-(2-methylphenoxy)propyl]-1-({3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11655217.png)

![(6Z)-5-Imino-6-{[5-nitro-2-(2-phenoxyethoxy)phenyl]methylidene}-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B11655219.png)

![N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11655225.png)
![(5-Nitrobenzene-1,3-diyl)bis[(4-benzylpiperazin-1-yl)methanone]](/img/structure/B11655238.png)
